

# Application Notes and Protocols for Intraperitoneal Injection of LY2183240

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## Compound of Interest

Compound Name: LY2183240

Cat. No.: B1675615

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These application notes provide detailed information and protocols for the preparation and intraperitoneal (i.p.) administration of **LY2183240**, a potent inhibitor of fatty acid amide hydrolase (FAAH), for in vivo research.

## Introduction

**LY2183240** is a potent, covalent inhibitor of fatty acid amide hydrolase (FAAH) and other serine hydrolases.<sup>[1]</sup> By inhibiting FAAH, **LY2183240** prevents the degradation of the endocannabinoid anandamide, leading to its accumulation in the brain and peripheral tissues. <sup>[2][3]</sup> This mechanism of action makes **LY2183240** a valuable tool for studying the role of the endocannabinoid system in various physiological processes, including pain, inflammation, anxiety, and reward pathways.<sup>[2][3]</sup> For in vivo studies, intraperitoneal injection is a common and effective route of administration for **LY2183240**.<sup>[2]</sup>

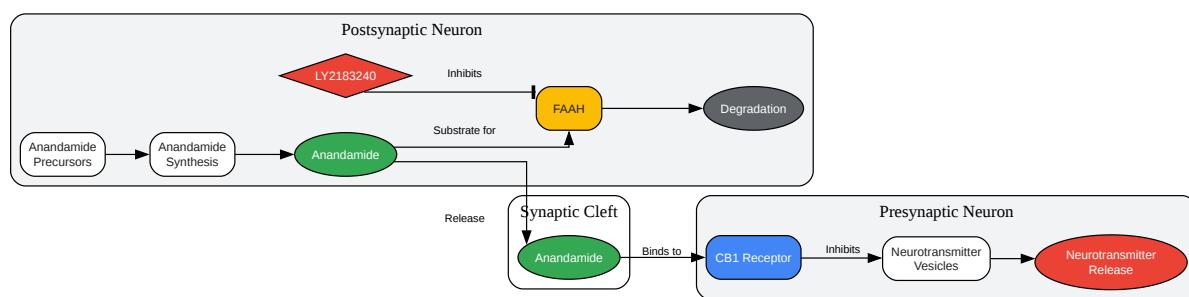
## Data Presentation

### In Vivo Efficacy of LY2183240

Parameter	Species	Dosage (i.p.)	Effect	Reference
Anandamide Concentration	Rat	0.3 - 10 mg/kg	Dose-dependent increase in cerebellum	[2]
Pain Response (Formalin Test)	Rat	1 - 10 mg/kg	Dose-dependent reduction in paw-licking	[2]
Reward-Seeking Behavior (CPP)	Mouse	1 mg/kg	Increased conditioned place preference	[3]

## Signaling Pathway

**LY2183240** indirectly modulates cannabinoid receptor signaling by increasing the levels of the endogenous cannabinoid anandamide. Anandamide acts as a retrograde messenger, binding to presynaptic CB1 receptors and inhibiting the release of neurotransmitters.



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Caption: Mechanism of action of **LY2183240**.

## Experimental Protocols

### Preparation of LY2183240 for Intraperitoneal Injection

#### Materials:

- **LY2183240** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile 0.9% saline solution
- Sterile microcentrifuge tubes
- Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)

#### Recommended Vehicle:

Due to its lipophilic nature, **LY2183240** is not readily soluble in aqueous solutions. A common and effective method for preparing a vehicle for lipophilic compounds is to use a co-solvent system.

#### Vehicle Composition:

- 5-10% DMSO
- 90-95% Sterile 0.9% Saline

#### Protocol:

- Weighing: Accurately weigh the desired amount of **LY2183240** powder in a sterile microcentrifuge tube.
- Dissolving in DMSO: Add the required volume of sterile DMSO to the tube. For a 10% DMSO final concentration, if the final injection volume is 100  $\mu$ L, you would use 10  $\mu$ L of DMSO. Vortex or sonicate briefly until the powder is completely dissolved.
- Dilution with Saline: While vortexing, slowly add the sterile 0.9% saline to the DMSO solution to reach the final desired concentration and volume. This slow addition is crucial to prevent

precipitation of the compound. The final solution should be a clear solution or a fine suspension.

- Final Concentration: Calculate the final concentration of **LY2183240** in the injection solution based on the desired dosage (mg/kg) and the average weight of the animals.

Example Calculation for a 1 mg/kg dose in a 25g mouse with an injection volume of 100  $\mu$ L:

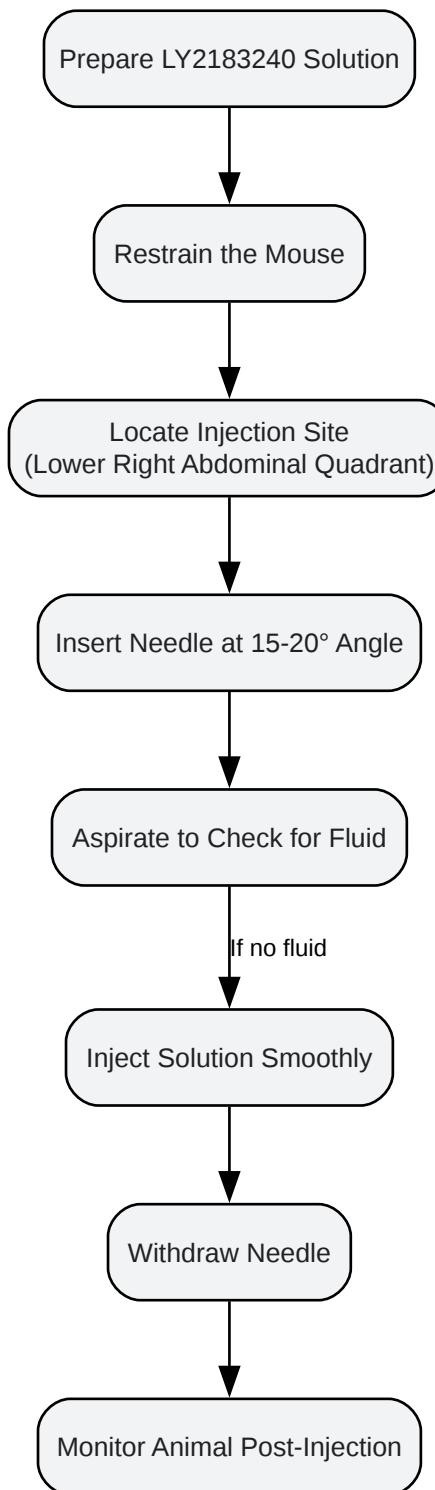
- Dose for a 25g mouse = 1 mg/kg \* 0.025 kg = 0.025 mg = 25  $\mu$ g
- Concentration required = 25  $\mu$ g / 100  $\mu$ L = 0.25  $\mu$ g/ $\mu$ L = 0.25 mg/mL
- To prepare 1 mL of this solution (enough for 10 mice):
  - Weigh 0.25 mg of **LY2183240**.
  - Dissolve in 100  $\mu$ L of DMSO.
  - Slowly add 900  $\mu$ L of sterile saline while vortexing.

## Intraperitoneal Injection Procedure (Mouse)

Materials:

- Prepared **LY2183240** injection solution
- Mouse restraint device (optional)
- Sterile syringe (1 mL) and needle (27-gauge, 0.5 inch)
- 70% ethanol for disinfection

Experimental Workflow:



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Caption: Workflow for intraperitoneal injection.

Protocol:

- Animal Restraint: Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
- Locate Injection Site: Position the mouse with its head tilted slightly downwards. The injection site is in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
- Needle Insertion: Insert the sterile needle at a 15-20 degree angle into the peritoneal cavity.
- Aspiration: Gently pull back on the plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If fluid is drawn, discard the syringe and prepare a new injection.
- Injection: If no fluid is aspirated, inject the **LY2183240** solution smoothly. The maximum recommended injection volume for a mouse is 10 mL/kg.
- Withdrawal: Withdraw the needle and return the mouse to its cage.
- Monitoring: Monitor the animal for any signs of distress or adverse reactions following the injection.

## Safety Precautions

- Handle **LY2183240** with appropriate personal protective equipment (gloves, lab coat, safety glasses).
- All injection materials must be sterile to prevent infection.
- Be mindful of the potential for DMSO to carry other substances through the skin.
- Follow all institutional and national guidelines for animal care and use.

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## References

- 1. Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
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